

# Technical Guide: Physicochemical Properties of 3-(3-Fluorophenyl)-2-methyl-1-propene

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## Compound of Interest

Compound Name: 3-(3-Fluorophenyl)-2-methyl-1-propene

Cat. No.: B1323613

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## Introduction

**3-(3-Fluorophenyl)-2-methyl-1-propene**, also known by its IUPAC name 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene, is a fluorinated aromatic hydrocarbon. Its structure, featuring a fluorophenyl group attached to a methallyl substituent, makes it a compound of interest in synthetic and medicinal chemistry. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are pivotal in the design of novel therapeutic agents.<sup>[1][2]</sup> This guide provides a summary of its known physicochemical properties, general experimental protocols for its synthesis and characterization, and a discussion of its potential, yet currently unexplored, biological significance.

## Physicochemical Properties

Quantitative data for **3-(3-Fluorophenyl)-2-methyl-1-propene** is limited, with some available values being estimations based on structurally similar compounds. The following tables summarize the available data.

Table 1: General and Structural Properties

Property	Value	Source(s)
IUPAC Name	1-fluoro-3-(2-methylprop-2-en-1-yl)benzene	N/A
Synonyms	3-(3-Fluorophenyl)-2-methyl-1-propene	N/A
CAS Number	701-80-4	N/A
Molecular Formula	C <sub>10</sub> H <sub>11</sub> F	N/A
Molecular Weight	150.19 g/mol	N/A
Appearance	Colorless to pale yellow liquid (predicted)	N/A

Table 2: Estimated Physicochemical Data

Property	Estimated Value	Basis for Estimation
Boiling Point	~180-195°C	Based on related alkylbenzenes
Density	~0.95-1.05 g/cm <sup>3</sup>	Effect of fluorine substitution
Water Solubility	Low (<1 g/L)	Hydrophobic character
Log P (octanol/water)	~3.0-3.5	Estimated partition coefficient

## Experimental Protocols

While specific, validated experimental protocols for the synthesis and characterization of **3-(3-Fluorophenyl)-2-methyl-1-propene** are not readily available in the literature, general methodologies applicable to the synthesis of fluorinated aryl alkenes can be proposed.

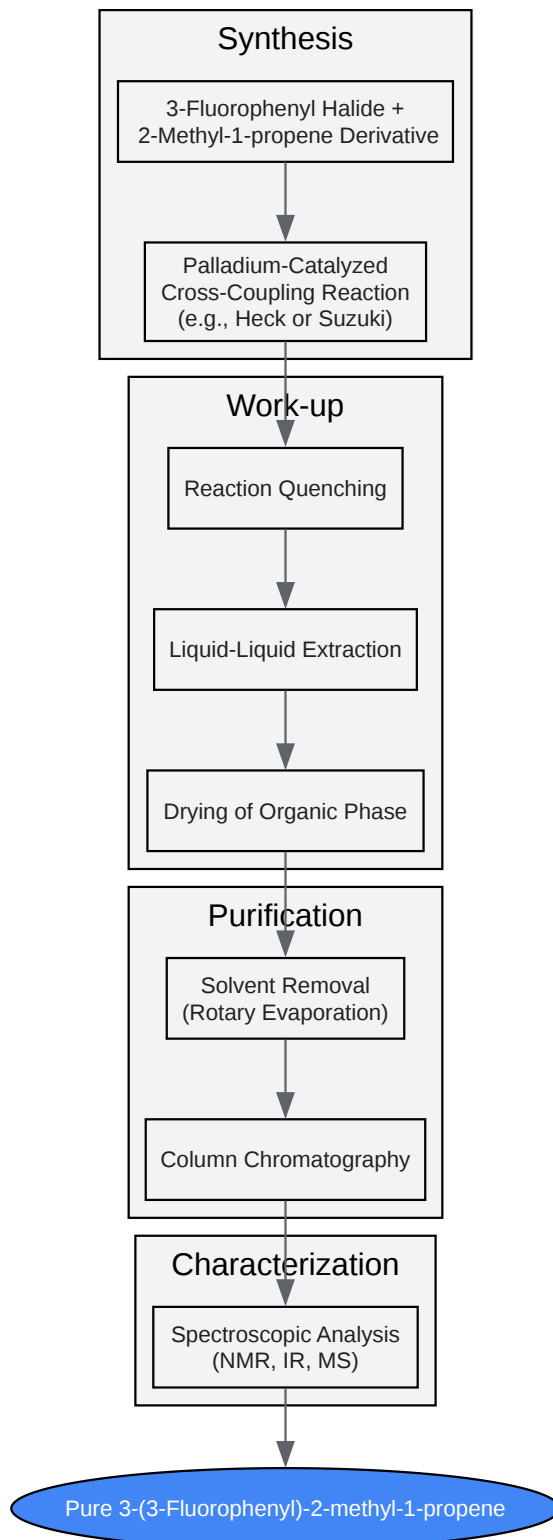
## General Synthetic Approaches

Several established synthetic routes could be adapted for the preparation of **3-(3-Fluorophenyl)-2-methyl-1-propene**. These include palladium-catalyzed cross-coupling reactions and Grignard reactions.

- Heck Reaction: This reaction could involve the coupling of 3-fluoro-1-iodobenzene or 3-fluoro-1-bromobenzene with isobutylene in the presence of a palladium catalyst and a base. The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Suzuki Coupling: A plausible route would be the reaction of a 3-fluorophenylboronic acid with a methallyl halide (e.g., 3-bromo-2-methyl-1-propene) catalyzed by a palladium complex. The Suzuki coupling is widely used for the synthesis of biaryls, styrenes, and substituted biphenyls.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Grignard Reaction: The synthesis could be achieved by reacting a 3-fluorophenylmagnesium halide (a Grignard reagent) with a methallyl halide. This is a classic method for forming carbon-carbon bonds.[\[9\]](#)[\[10\]](#)

Below is a DOT script for a generalized workflow for the synthesis and purification of **3-(3-Fluorophenyl)-2-methyl-1-propene**.

## Generalized Synthesis and Purification Workflow

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Caption: Generalized workflow for the synthesis and purification of **3-(3-Fluorophenyl)-2-methyl-1-propene**.

## Characterization Methods

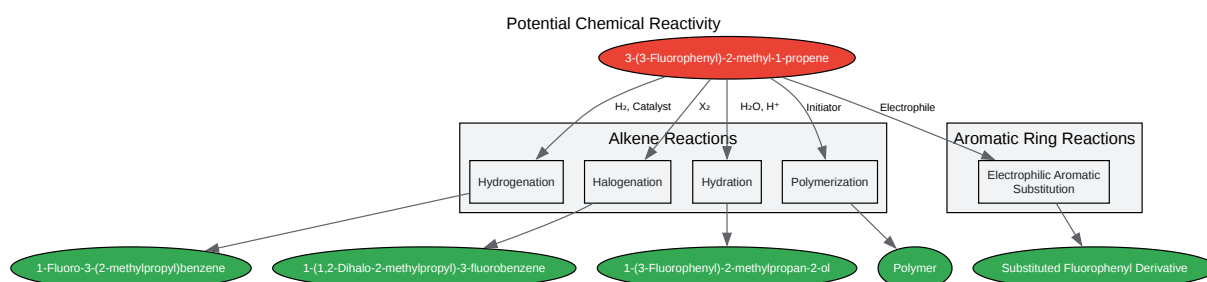
The structural elucidation and purity assessment of the synthesized compound would rely on standard spectroscopic techniques.[\[11\]](#)[\[12\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would be used to identify the number and environment of the protons in the molecule, showing characteristic signals for the aromatic, vinylic, allylic, and methyl protons.  $^{13}\text{C}$  NMR would provide information about the carbon skeleton.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)  $^{19}\text{F}$  NMR would confirm the presence and environment of the fluorine atom.
- Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, such as the C=C stretching of the alkene and the aromatic ring, and the C-F stretching frequency.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.[\[21\]](#)[\[22\]](#)[\[23\]](#)

## Chemical Reactivity

The chemical reactivity of **3-(3-Fluorophenyl)-2-methyl-1-propene** is dictated by its two main functional groups: the terminal alkene and the fluorinated aromatic ring.

The following DOT script illustrates the potential chemical reactions.



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Caption: Potential chemical reactions of **3-(3-Fluorophenyl)-2-methyl-1-propene**.

## Biological Significance and Future Directions

Currently, there is no published data on the biological activity or the involvement of **3-(3-Fluorophenyl)-2-methyl-1-propene** in any specific signaling pathways. However, the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[24][25][26] Fluorine substitution can improve metabolic stability, bioavailability, and binding affinity to target proteins.[1][2]

Given the presence of the fluorophenyl moiety, it is plausible that this compound could be investigated for a range of biological activities. The alkene group also provides a handle for further chemical modification to generate a library of derivatives for screening. Future research could focus on evaluating its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or materials.[27] The unique combination of a fluorinated aromatic ring and a reactive alkene makes **3-(3-Fluorophenyl)-2-methyl-1-propene** a molecule with potential for further exploration in various fields of chemical and biological research.

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